Physical and chemical properties of Ethyl 6-oxoheptanoate
Physical and chemical properties of Ethyl 6-oxoheptanoate
An In-Depth Technical Guide to Ethyl 6-oxoheptanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-oxoheptanoate, a bifunctional organic molecule featuring both a ketone and an ester moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. This document delves into its physical and chemical properties, provides detailed spectral analysis for characterization, outlines a robust synthetic protocol, and discusses essential safety and handling procedures. The causality behind experimental choices and interpretations is emphasized to provide field-proven insights for researchers.
Compound Identification and Nomenclature
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IUPAC Name: ethyl 6-oxoheptanoate[1]
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Synonyms: Heptanoic acid, 6-oxo-, ethyl ester; 6-Oxoheptanoic acid ethyl ester[1]
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CAS Number: 30956-41-3[1]
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Molecular Formula: C₉H₁₆O₃[1]
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Molecular Weight: 172.22 g/mol [1]
Physicochemical Properties
Table 1: Physical and Chemical Properties of Ethyl 6-oxoheptanoate
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |
| Molecular Weight | 172.22 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (expected) | Inferred |
| Boiling Point | Not experimentally determined; estimated to be >200 °C at atmospheric pressure | Inferred |
| Melting Point | Not applicable (liquid at room temperature) | Inferred |
| Density | Not experimentally determined; estimated to be ~1.0 g/mL | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | Inferred |
| XLogP3 | 0.9 | PubChem[1] |
Rationale for Inferred Properties: The physical state and solubility are inferred based on the properties of similar medium-chain keto-esters. The boiling point is expected to be higher than that of ethyl heptanoate (188-189 °C) due to the presence of the additional polar ketone group, which increases intermolecular forces.
Spectral Analysis for Structural Elucidation
Spectroscopic data is fundamental for the unambiguous identification and purity assessment of Ethyl 6-oxoheptanoate. The following sections detail the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
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¹H NMR (CDCl₃, 400 MHz) Predicted Chemical Shifts (δ):
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~4.12 ppm (quartet, 2H, J ≈ 7.1 Hz): The two protons of the methylene group (-OCH₂ CH₃) of the ethyl ester, split by the adjacent methyl group.
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~2.55 ppm (triplet, 2H, J ≈ 7.4 Hz): The two protons on the carbon alpha to the ketone carbonyl group (-CH₂ C(=O)CH₃).
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~2.28 ppm (triplet, 2H, J ≈ 7.4 Hz): The two protons on the carbon alpha to the ester carbonyl group (-CH₂ C(=O)OCH₂CH₃).
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~2.15 ppm (singlet, 3H): The three protons of the methyl group attached to the ketone carbonyl (C(=O)CH₃ ).
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~1.65 ppm (multiplet, 4H): The four protons of the two central methylene groups in the aliphatic chain (-CH₂CH₂CH₂ CH₂-).
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~1.25 ppm (triplet, 3H, J ≈ 7.1 Hz): The three protons of the methyl group (-OCH₂CH₃ ) of the ethyl ester, split by the adjacent methylene group.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For Ethyl 6-oxoheptanoate, nine distinct signals are expected.
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¹³C NMR (CDCl₃, 100 MHz) Predicted Chemical Shifts (δ):
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~208.0 ppm: Ketone carbonyl carbon (C =O).
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~173.0 ppm: Ester carbonyl carbon (C =O)O.
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~60.5 ppm: Methylene carbon of the ethyl ester (-OCH₂ CH₃).
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~43.0 ppm: Methylene carbon alpha to the ketone (-CH₂ C(=O)CH₃).
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~34.0 ppm: Methylene carbon alpha to the ester (-CH₂ C(=O)O-).
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~29.9 ppm: Methyl carbon of the ketone (C(=O)CH₃ ).
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~28.5 ppm: Methylene carbon beta to the ester.
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~23.0 ppm: Methylene carbon beta to the ketone.
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~14.2 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
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Key IR Absorption Bands (cm⁻¹):
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~2940 cm⁻¹ (strong): C-H stretching of the aliphatic chain.
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~1735 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group. This is one of the most characteristic peaks in the spectrum.
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~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone carbonyl group. This peak is distinct from the ester carbonyl and confirms the presence of both functional groups.
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~1180 cm⁻¹ (strong): C-O stretching of the ester group.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Electron Ionization (EI) Mass Spectrum:
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Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound, may be observed, though it might be of low intensity.
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Key Fragmentation Peaks:
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m/z = 127: Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
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m/z = 115: Resulting from McLafferty rearrangement, a common fragmentation for carbonyl compounds.
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m/z = 101: Cleavage at the beta-position relative to the ketone.
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m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺), indicative of the methyl ketone moiety.[1]
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Chemical Properties and Synthetic Protocols
Ethyl 6-oxoheptanoate's reactivity is governed by its two functional groups: the ketone and the ester. This allows for a wide range of chemical transformations.
Synthesis of Ethyl 6-oxoheptanoate
A common and reliable method for the synthesis of γ-keto esters such as Ethyl 6-oxoheptanoate is the acylation of an enolate or an equivalent nucleophile. One effective approach is the reaction of ethyl acetoacetate with a suitable halo-ester, followed by decarboxylation. A more direct route involves the reaction of a Grignard reagent with a cyclic anhydride followed by esterification. Below is a detailed protocol for a plausible synthesis via the acylation of a Meldrum's acid derivative.
Experimental Protocol: Synthesis via Acylation
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Step 1: Acylation of Meldrum's Acid:
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To a solution of Meldrum's acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.2 eq).
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Slowly add 5-chlorovaleryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Quench the reaction with 1 M HCl and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Step 2: Ring Opening and Esterification:
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Dissolve the crude product from Step 1 in ethanol.
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Heat the solution at reflux for 6 hours.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Step 3: Work-up and Purification:
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Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure Ethyl 6-oxoheptanoate.
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Causality of Experimental Choices: The use of Meldrum's acid provides a highly acidic methylene proton, facilitating easy enolate formation under mild basic conditions (pyridine). The subsequent reflux in ethanol serves to both open the dioxinone ring and form the desired ethyl ester in a single step.
Caption: A plausible synthetic workflow for Ethyl 6-oxoheptanoate.
Chemical Reactivity
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Ketone Group:
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Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
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Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.
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Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone carbonyl will form a tertiary alcohol.
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Ester Group:
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.
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Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will exchange the ethyl group for a different alkyl group.
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Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are essential when handling Ethyl 6-oxoheptanoate. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of similar keto-esters.
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Hazard Identification: Based on analogous compounds, Ethyl 6-oxoheptanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat should be worn. Ensure an emergency eyewash station and safety shower are readily accessible.
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Handling:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Avoid breathing vapors or mists.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Store away from strong oxidizing agents, strong acids, and strong bases.
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Disposal:
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Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
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Self-Validating System for Protocols: Every experimental protocol should include in-process checks. For the synthesis described, this includes monitoring the reaction progress by Thin Layer Chromatography (TLC) and confirming the structure of the final product using the spectroscopic methods detailed in Section 3.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15734035, Ethyl 6-methyl-3-oxoheptanoate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 539116, Ethyl 6-oxoheptanoate. Retrieved from [Link].
